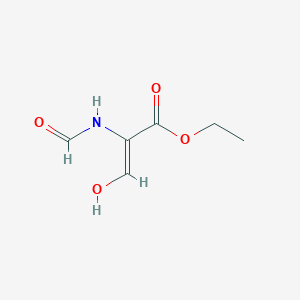
Fumaric Acid Monoethyl-d5 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fumaric Acid Monoethyl-d5 Ester is a deuterated derivative of fumaric acid monoethyl ester. It is commonly used in isotope labeling research, metabolomics, and medical research. The compound is a colorless to white crystalline solid, soluble in water and organic solvents at room temperature .
Méthodes De Préparation
The preparation of Fumaric Acid Monoethyl-d5 Ester is typically carried out by chemical synthesis methods. One specific method involves an esterification reaction using ethanol containing a D5 label and fumaric acid . This reaction can be catalyzed by acids or acid-type ion exchange resins to facilitate the esterification process .
Analyse Des Réactions Chimiques
Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.
Applications De Recherche Scientifique
Fumaric Acid Monoethyl-d5 Ester has a wide range of scientific research applications:
Biology: It is used in metabolomics studies to trace metabolic pathways and understand biological processes.
Industry: It is used in the preparation of photo-crosslinkable macromers and tissue engineering scaffolds.
Mécanisme D'action
The mechanism of action of fumaric acid esters, including Fumaric Acid Monoethyl-d5 Ester, involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Fumaric acid esters disrupt the binding of Keap1 to Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response genes . Additionally, they modulate cytokine expression and inhibit keratinocyte proliferation .
Comparaison Avec Des Composés Similaires
Fumaric Acid Monoethyl-d5 Ester is similar to other fumaric acid esters such as:
Dimethyl fumarate (DMF): Used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate (MMF): Also used in medical applications for its anti-inflammatory properties.
Monoethyl fumarate (MEF): Similar to this compound but without the deuterium labeling
Propriétés
Numéro CAS |
1266398-64-4 |
|---|---|
Formule moléculaire |
C₆H₃D₅O₄ |
Poids moléculaire |
149.16 |
Synonymes |
(2E)-2-Butenedioic Acid 1-Ethyl-d5 Ester; (2E)-2-Butenedioic Acid Monoethyl-d5 Ester; Fumaric Acid-d5 Ethyl Ester; (E)-4-(Ethoxy-d5)-4-oxo-2-butenoic Acid; Ethyl-d5 Hydrogen Fumarate; Monoethyl-d5 Fumarate; Monoethyl-d5 Fumerate; Monoethyl-d5 trans-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

![2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1147432.png)
![benzyl (2S)-2-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-1-pyrrolidinecarboxylate](/img/structure/B1147433.png)

